molecular formula C10H14N2O5 B15143894 Telbivudine-d4

Telbivudine-d4

Cat. No.: B15143894
M. Wt: 246.25 g/mol
InChI Key: IQFYYKKMVGJFEH-SRNOQZKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telbivudine-d4 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound is structurally similar to Telbivudine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telbivudine-d4 involves several steps, starting from L-xylose. The process includes acetonide formation, benzoylation, hydrolysis, acylation, and condensation with uracil derivatives. The key steps are as follows :

    Acetonide Formation: L-xylose reacts with acetone and sulfuric acid to form an acetonide.

    Benzoylation: The acetonide is benzoylated using benzoyl chloride in pyridine/chloroform.

    Hydrolysis: The acetonide is hydrolyzed with acetic acid to yield a dihydroxy sugar.

    Acylation: The dihydroxy sugar is acylated with acetic anhydride.

    Condensation: The acylated sugar is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine using trimethylsilyl triflate in dichloroethane.

    Deoxygenation: The resulting nucleoside undergoes deoxygenation and iodination to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of 5-methyl-L-uridine as the starting material, followed by dehydration, acylation-halogenation, catalytic hydrogenation, and deprotection steps .

Chemical Reactions Analysis

Types of Reactions

Telbivudine-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Telbivudine-d4 has several scientific research applications, including :

    Chemistry: Used as a reference compound in studies involving deuterium-labeled nucleosides.

    Biology: Investigated for its effects on cellular processes and metabolic pathways.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Telbivudine.

    Industry: Employed in the development of antiviral drugs and therapeutic agents.

Mechanism of Action

Telbivudine-d4 exerts its effects by inhibiting the hepatitis B virus DNA polymerase (reverse transcriptase). It is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination and inhibition of viral DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another nucleoside analogue used in the treatment of HBV.

    Adefovir: An antiviral drug used for HBV infections.

    Entecavir: A potent antiviral agent for HBV.

Uniqueness

Telbivudine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. It has shown better efficacy and lower resistance rates compared to Lamivudine and Adefovir .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

246.25 g/mol

IUPAC Name

6-deuterio-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3,3D

InChI Key

IQFYYKKMVGJFEH-SRNOQZKNSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@@H]2C[C@H]([C@@H](O2)CO)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.